3-Cyclobutyl-5-fluoro-1H-indole
Description
The Indole (B1671886) Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govru.nl This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govchula.ac.th The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets with high affinity. chula.ac.th
The versatility of the indole scaffold is further enhanced by the fact that it can be readily functionalized at various positions, enabling the fine-tuning of its pharmacological properties. rsc.org This has led to the development of a vast library of indole derivatives with applications across numerous therapeutic areas, including oncology, neurology, and infectious diseases. chula.ac.thmdpi.com
Significance of Fluorinated Indole Derivatives in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. acs.org The introduction of a fluorine atom into the indole scaffold, as seen in 5-fluoroindole (B109304) derivatives, can have profound effects on the molecule's biological profile. mdpi.com Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. acs.orgacs.org
Specifically, the 5-position of the indole ring is a common site for substitution, and the presence of a fluorine atom at this position has been shown to be advantageous in several classes of therapeutic agents. nih.govnih.gov For instance, studies on 3-(aminoalkyl)-5-fluoroindoles have demonstrated their potential as potent inhibitors of myeloperoxidase, an enzyme implicated in inflammatory diseases. acs.orgulb.ac.beresearchgate.net
Contextualization of 3-Cyclobutyl-5-fluoro-1H-indole within Contemporary Chemical Biology
The compound this compound represents a confluence of the aforementioned structural motifs: a privileged indole core, a strategically placed fluorine atom, and a cyclobutyl group at the 3-position. The cyclobutane (B1203170) ring, while less common than other cyclic systems in drug discovery, is increasingly being recognized for its unique properties. nih.govru.nlcancer.govexlibrisgroup.com Its three-dimensional, puckered structure can impart conformational rigidity to a molecule, which can be advantageous for optimizing binding to a specific protein target. nih.govru.nlcancer.govexlibrisgroup.comnih.gov
Furthermore, the cyclobutyl moiety can serve as a bioisosteric replacement for other functional groups, such as a gem-dimethyl group or a phenyl ring, offering a way to modulate lipophilicity and metabolic stability. acs.orglifechemicals.comacs.org The incorporation of a cyclobutyl group at the 3-position of the indole ring can therefore be seen as a deliberate design choice to explore new regions of chemical space and to potentially improve the drug-like properties of the parent 5-fluoroindole scaffold. nih.govru.nlcancer.govexlibrisgroup.com
The study of this compound and its analogs is situated at the intersection of synthetic chemistry, medicinal chemistry, and chemical biology. Research in this area is driven by the desire to understand how the interplay of these three structural components influences biological activity and to leverage this knowledge for the development of novel therapeutic agents.
Detailed Research Findings
While extensive research specifically focused on this compound is not widely published, the biological significance of its constituent parts provides a strong basis for its interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H12FN | |
| Molecular Weight | 189.23 g/mol |
The combination of the 5-fluoroindole core with a 3-cyclobutyl substituent presents a unique pharmacological profile. Studies on related 3-substituted-5-fluoroindoles have shown significant activity as myeloperoxidase (MPO) inhibitors. acs.orgulb.ac.beresearchgate.net The length and nature of the alkyl substituent at the 3-position have been shown to be critical for inhibitory potency. ulb.ac.be While these studies focused on aminoalkyl chains, the rigid, lipophilic nature of the cyclobutyl group in this compound suggests it could confer a distinct interaction profile with the MPO active site or other biological targets.
The cyclobutane ring itself is increasingly utilized in drug design to impart desirable properties. nih.govru.nlcancer.govexlibrisgroup.comnih.gov It can act as a conformational constraint, locking the molecule into a specific orientation that may be more favorable for binding to a receptor. lifechemicals.com This can lead to increased potency and selectivity. Moreover, the cyclobutyl group can enhance metabolic stability by shielding adjacent positions from enzymatic degradation. nih.govru.nlcancer.govexlibrisgroup.com
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-5-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKSQOVVWPRNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclobutyl 5 Fluoro 1h Indole and Its Analogues
Strategies for the Construction of the 5-Fluoro-1H-indole Core
Classical and Modern Indole (B1671886) Cyclization Reactions
Several well-established and contemporary methods are employed for the synthesis of the indole nucleus. The choice of method often depends on the availability of starting materials and desired substitution patterns.
Classical Methods:
Fischer Indole Synthesis: This is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-fluoroindole (B109304), 4-fluorophenylhydrazine is a key starting material, which can be reacted with a suitable carbonyl compound like ethyl pyruvate. diva-portal.org The resulting hydrazone undergoes an acid-catalyzed cyclization to form the indole ring. diva-portal.org
Leimgruber-Batcho Indole Synthesis: This two-step method is particularly useful for industrial-scale synthesis due to the accessibility of starting materials. diva-portal.org It begins with the formation of an enamine from a 2-nitrotoluene (B74249) derivative. For the target scaffold, 5-fluoro-2-nitrotoluene (B1295086) is reacted with a dimethylformamide dimethyl acetal (B89532) and a secondary amine (e.g., pyrrolidine). The resulting enamine is then subjected to reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield 5-fluoroindole. diva-portal.org
Bischler Indole Synthesis: This approach involves the reaction of an arylamine with an α-halo-ketone. In this case, 4-fluoroaniline (B128567) is reacted with a compound such as 2-bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization to form the 5-fluoroindole core. diva-portal.org
Modern Methods:
Modern synthetic chemistry offers a variety of transition-metal-catalyzed reactions for indole synthesis, often providing milder reaction conditions and broader functional group tolerance. Palladium-catalyzed cyclization reactions of o-allylanilines or N-aryl imines are prominent examples that can be adapted for the synthesis of fluorinated indoles. organic-chemistry.org Another advanced approach is the vicarious nucleophilic substitution (VNS), where 4-fluoronitrobenzene can be reacted with a carbanion, followed by a reductive cyclization to form the 5-fluoroindole ring. diva-portal.org
The following table summarizes key classical approaches to the 5-fluoro-1H-indole core:
| Synthesis Method | Key Precursor | Key Reaction Steps | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | Reaction with a ketone/aldehyde to form a hydrazone, followed by acid-catalyzed cyclization. | diva-portal.org |
| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | Formation of an enamine, followed by reductive cyclization (e.g., with Raney-Ni or Pd/C). | diva-portal.org |
| Bischler Indole Synthesis | 4-Fluoroaniline | Reaction with an α-haloketone, followed by cyclization. | diva-portal.org |
Introduction of the C5-Fluoro Substituent
The introduction of the fluorine atom is almost exclusively achieved by using a starting material that is already fluorinated. Direct fluorination of the indole C5 position is challenging and less common. The primary strategy involves the synthesis of a fluorinated benzene (B151609) derivative which is then converted into a suitable precursor for indole cyclization.
A common pathway starts with 4-nitrophenol, which can be converted to 4-fluoronitrobenzene via a deoxyfluorination reaction. diva-portal.org This 4-fluoronitrobenzene then serves as a versatile building block for various indole syntheses. For instance, it can be reduced to 4-fluoroaniline for the Bischler synthesis or converted to 4-fluorophenylhydrazine for the Fischer synthesis. diva-portal.org The halogen-exchange (HalEx) process, reacting an aryl halide with potassium fluoride (B91410) (KF) at high temperatures, is another method to introduce fluorine, though it often requires harsh conditions. diva-portal.org
Regioselective Functionalization at the C3 Position with the Cyclobutyl Moiety
Once the 5-fluoro-1H-indole core is obtained, the next crucial step is the regioselective introduction of the cyclobutyl group at the C3 position. The C3 position of the indole ring is the most nucleophilic and thus the most common site for electrophilic substitution. beilstein-journals.org
Direct Alkylation and Acylation Approaches
Direct functionalization represents the most straightforward approach.
Friedel-Crafts Alkylation: This method involves the reaction of 5-fluoro-1H-indole with a cyclobutyl electrophile, such as cyclobutyl bromide or tosylate, in the presence of a Lewis acid catalyst. However, a significant challenge in the alkylation of N-H free indoles is the competition between C3 and N1 alkylation. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of solvent, base, and catalyst, must be carefully optimized to favor C3 functionalization. researchgate.net Metal-free approaches using a strong base like potassium hydroxide (B78521) (KOH) to deprotonate the indole, followed by reaction with an alcohol (e.g., cyclobutanol) via a hydrogen autotransfer strategy, can also achieve regioselective C3-alkylation. researchgate.net
Friedel-Crafts Acylation: An alternative route is the acylation of 5-fluoro-1H-indole with cyclobutanecarbonyl chloride in the presence of a Lewis acid. This reaction typically shows high regioselectivity for the C3 position. The resulting 3-cyclobutanoyl-5-fluoro-1H-indole can then be reduced to the target compound, 3-cyclobutyl-5-fluoro-1H-indole, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or by Wolff-Kishner/Clemmensen reduction.
Synthesis via Precursors Incorporating the Cyclobutyl Group
To circumvent the challenges of direct alkylation, multi-step strategies involving precursors that already contain the cyclobutyl moiety are often employed.
One such strategy involves the reaction of 5-fluoro-1H-indole with cyclobutanone (B123998). thieme-connect.com This reaction, typically catalyzed by a Brønsted or Lewis acid, can lead to the formation of an intermediate that subsequently rearranges or can be reduced to yield the 3-cyclobutyl derivative. For example, a tandem Brønsted acid-catalyzed activation of a 2-hydroxycyclobutanone followed by nucleophilic addition of indole has been shown to produce indolyl cyclobutanones. thieme-connect.com
Another innovative approach is the Fe(III)-catalyzed bicyclization of yne-allenones with indoles, which allows for the direct construction of a cyclobutane (B1203170) ring fused to another ring system at the C3 position of the indole. frontiersin.org While not a direct synthesis of the target molecule, this methodology showcases modern strategies for constructing cyclobutane-containing indole derivatives.
The table below outlines strategies for introducing the C3-cyclobutyl group:
| Approach | Method | Key Reagents | Considerations | Reference |
|---|---|---|---|---|
| Direct Functionalization | Friedel-Crafts Alkylation | 5-Fluoro-1H-indole, cyclobutyl halide/tosylate, Lewis acid or base. | Potential for N-alkylation side products; requires careful optimization for regioselectivity. | researchgate.net |
| Friedel-Crafts Acylation & Reduction | 5-Fluoro-1H-indole, cyclobutanecarbonyl chloride, Lewis acid; followed by reduction. | Good C3 regioselectivity; adds an extra reduction step to the sequence. | N/A | |
| Synthesis via Precursor | Condensation/Addition | 5-Fluoro-1H-indole, cyclobutanone or its derivatives, acid catalyst. | Can avoid regioselectivity issues of direct alkylation; may involve multiple steps. | thieme-connect.com |
Synthetic Accessibility and Scalability Considerations
The practical synthesis of this compound on a larger scale depends on several factors, including the cost and availability of starting materials, the number of synthetic steps, the robustness of the reactions, and the ease of purification.
Accessibility: Methods like the Leimgruber-Batcho synthesis are often favored in industrial settings because they start from readily available 2-nitrotoluene derivatives. diva-portal.org The accessibility of fluorinated starting materials, such as 4-fluoroaniline or 4-fluoronitrobenzene, is also a key consideration.
Scalability: While many modern catalytic reactions offer high efficiency and selectivity, their scalability can sometimes be limited by the cost and sensitivity of the catalysts (e.g., palladium complexes). organic-chemistry.org In contrast, classical methods, despite sometimes requiring harsher conditions, are often well-established and optimized for large-scale production. nih.gov The development of automated, miniaturized synthesis platforms using techniques like acoustic droplet ejection can accelerate the optimization of reaction conditions, which is beneficial for scaling up production. nih.govrug.nl A protocol's operational simplicity and avoidance of non-productive steps like protection/deprotection are crucial for sustainable and scalable synthesis. nih.gov Some protocols have demonstrated successful gram-scale synthesis, indicating good potential for scalability. nih.gov
Synthesis of Analogues and Prodrugs of this compound
The synthesis of analogues and prodrugs of this compound is a key area of research aimed at improving its drug-like properties. These modifications can influence the compound's solubility, metabolic stability, and target-binding affinity.
Structural Modifications of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring presents a prime site for structural modification to generate analogues and prodrugs. Common strategies include N-acylation and N-alkylation, which can alter the electronic properties and steric bulk at this position.
N-acylation is a frequently employed method to introduce various acyl groups, such as acetyl, propionyl, or benzoyl groups. These modifications can serve as prodrug moieties, which may be cleaved in vivo to release the active parent compound. The general approach for N-acylation of an indole involves the reaction of the indole with an acyl halide or anhydride (B1165640) in the presence of a base. For instance, the N-acetylation of a 3-substituted-5-fluoro-indole could be achieved using acetyl chloride and a non-nucleophilic base like triethylamine (B128534) in an aprotic solvent.
A one-pot method for the simultaneous trifluoromethylselenolation at the C3 position and N-acylation of indoles has been described, utilizing [Me4N][SeCF3] in the presence of acyl peroxides. This reaction proceeds at room temperature under metal-free conditions and offers good functional group tolerance and regioselectivity. While not directly applied to this compound, this methodology suggests a potential route for dual functionalization.
Furthermore, the synthesis of 1-acyloxyindoles from nitro ketoester substrates has been reported. This one-pot, four-step sequence involves reduction, intramolecular addition, nucleophilic 1,5-addition, and subsequent acylation of the intermediate 1-hydroxyindole. This method has been used to introduce various acyl groups, including acetyl, pivaloyl, and benzoyl groups.
| Starting Material | Reagents | Product | Reference |
| Indole | [Me4N][SeCF3], Acyl Peroxide | 1-Acyl-3-(trifluoromethylselanyl)indole | orgsyn.org |
| Nitro ketoester | SnCl2·2H2O, DBU, Acyl Halide | 1-Acyloxyindole |
This table showcases general methodologies for N-acylation of indole derivatives.
Exploration of Cyclobutyl Ring Variations
Modification of the cyclobutyl ring at the C3 position is another important strategy for generating analogues with potentially improved properties. These variations can include the introduction of substituents on the cyclobutyl ring or its replacement with other cycloalkyl or heterocyclic moieties.
The direct insertion of a cyclobutanone unit onto the indole skeleton has been achieved through a tandem Brønsted acid-catalyzed 2-hydroxycyclobutanone activation followed by indole nucleophilic addition. This method provides access to 2- and 3-functionalized indole derivatives with a cyclobutanone moiety.
While specific examples of modifying the C3-cyclobutyl group of this compound are not extensively documented, general principles of organic synthesis can be applied. For instance, the synthesis of analogues with a substituted cyclobutyl ring, such as a 1-methylcyclobutyl group, could potentially be achieved by utilizing a correspondingly substituted cyclobutyl precursor in a Fischer indole synthesis or a similar indole ring-forming reaction. The synthesis of 3-(substituted-cyclobutyl)-5-fluoro-1H-indoles would likely follow a similar pathway to the parent compound, with the key difference being the initial choice of the cyclobutyl-containing starting material.
| Precursor | Synthetic Method | Analogue |
| 2-Hydroxycyclobutanone and Indole | Brønsted acid catalysis | Indolyl cyclobutanone |
This table illustrates a method for introducing a modified cyclobutyl moiety onto an indole ring.
Functionalization of the Indole Benzene Ring
Introducing or modifying substituents on the benzene portion of the indole ring can significantly impact the electronic and steric properties of the molecule. For this compound, further functionalization of the benzene ring beyond the existing fluorine atom can lead to a diverse range of analogues.
The synthesis of indoles with various substitutions on the benzene ring often starts from appropriately substituted aniline (B41778) precursors. For example, the synthesis of a 5-fluoro-6-methoxy-indole derivative typically begins with a correspondingly substituted aniline in a classical indole synthesis, such as the Fischer, Bischler, or Hemetsberger methods. A reported synthesis of 5-fluoro-6-methoxy-1H-indole-3-carbonitrile involves the reaction of 5-fluoroindole with methoxyacetonitrile. chim.it
Furthermore, regioselective nitration of indoles can be achieved under non-acidic and non-metallic conditions using trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. researchgate.net This allows for the introduction of a nitro group, which can then be a precursor for other functional groups. For instance, a nitro group can be reduced to an amino group, which can then be further modified.
The synthesis of 5,7-disubstituted indoles, such as 3-cyclobutyl-5,7-difluoro-1H-indole or 3-cyclobutyl-5-fluoro-7-methoxy-1H-indole, would likely involve multi-step synthetic sequences starting from appropriately di-substituted anilines. For example, the synthesis of a 7-fluoroindole (B1333265) has been achieved through a process involving cyclization of 2-fluorobenzene amide with tert-butyl acrylate (B77674) and methylthio ethyl acetate, followed by hydrogenation reduction. bldpharm.com
| Starting Material | Reagents | Product | Reference |
| 5-Fluoroindole | Methoxyacetonitrile, K2CO3 | 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile | chim.it |
| Indole | (CF3CO)2O, NMe4NO3 | 3-Nitroindole | researchgate.net |
| 2-Fluorobenzene amide | tert-Butyl acrylate, Methylthio ethyl acetate, Hydrazine hydrate, Raney Nickel | 7-Fluoroindole | bldpharm.com |
This table provides examples of synthetic methods for functionalizing the benzene ring of indole derivatives.
Molecular Architecture and Spectroscopic Characterization of 3 Cyclobutyl 5 Fluoro 1h Indole
Advanced Spectroscopic Analyses for Structural Elucidation
The precise structure of 3-Cyclobutyl-5-fluoro-1H-indole, with the molecular formula C₁₂H₁₂FN and a molecular weight of 189.23 g/mol , is definitively established through a combination of advanced spectroscopic techniques. High-resolution NMR, mass spectrometry, and infrared and UV-visible spectroscopy each provide a unique piece of the puzzle, culminating in a detailed portrait of the molecule's connectivity and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons of the indole (B1671886) ring and the cyclobutyl substituent. The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. The protons on the aromatic portion of the indole ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The H2 proton, adjacent to the nitrogen, should resonate as a singlet or a narrow doublet around δ 7.0-7.3 ppm. The H4, H6, and H7 protons will appear in the aromatic region (δ 6.8-7.5 ppm), with their multiplicities dictated by neighboring protons and the C5-fluorine atom. The protons of the cyclobutyl group will be found in the upfield region, with the methine proton attached to the indole ring appearing around δ 3.5-4.0 ppm, and the methylene (B1212753) protons resonating as complex multiplets between δ 1.8 and 2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key insights into the carbon skeleton. The fluorine substitution at C5 will have a significant electronic effect, influencing the chemical shifts of the surrounding carbon atoms. The carbon atoms of the indole ring are expected to resonate in the range of δ 100-140 ppm. The C5 carbon, directly bonded to the fluorine atom, will exhibit a large one-bond C-F coupling constant and a chemical shift in the range of δ 155-160 ppm. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons of the cyclobutyl ring will appear in the upfield region, typically between δ 20 and 40 ppm.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-H | 8.0 - 8.5 | br s | - |
| H2 | 7.0 - 7.3 | d | ~2-3 |
| H4 | 7.2 - 7.5 | dd | J(H-H) ~8-9, J(H-F) ~4-5 |
| H6 | 6.8 - 7.1 | td | J(H-H) ~9, J(H-F) ~9-10 |
| H7 | 7.1 - 7.4 | dd | J(H-H) ~9, J(H-F) ~2-3 |
| CH (cyclobutyl) | 3.5 - 4.0 | m | - |
| CH₂ (cyclobutyl) | 1.8 - 2.5 | m | - |
| Carbon | Expected Chemical Shift (ppm) |
| C2 | ~123 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~110 (d, J(C-F) ~5 Hz) |
| C5 | ~158 (d, J(C-F) ~235 Hz) |
| C6 | ~110 (d, J(C-F) ~25 Hz) |
| C7 | ~112 (d, J(C-F) ~10 Hz) |
| C7a | ~132 |
| CH (cyclobutyl) | ~35 |
| CH₂ (cyclobutyl) | ~25, ~18 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₂H₁₂FN.
Expected HRMS Data:
Calculated Exact Mass: 189.0954
Measured Exact Mass: Expected to be within a few parts per million (ppm) of the calculated value.
Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation patterns of the molecule. The molecular ion peak [M]⁺• is expected to be prominent. Common fragmentation pathways for 3-substituted indoles involve cleavage of the substituent at the C3 position. For this compound, the loss of the cyclobutyl group as a radical (C₄H₇•) or as cyclobutene (B1205218) (C₄H₆) would lead to significant fragment ions. The resulting fragment would be the 5-fluoro-1H-indol-3-yl cation or a related structure.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺• | Molecular Ion | 189.0954 |
| [M - C₄H₇]⁺ | Loss of cyclobutyl radical | 134.0397 |
| [M - C₄H₆]⁺• | Loss of cyclobutene | 135.0484 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
N-H Stretch: A sharp to moderately broad band around 3400-3500 cm⁻¹, characteristic of the indole N-H bond.
C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclobutyl ring.
C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region.
C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹, characteristic of the aryl-fluorine bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. Indole and its derivatives typically exhibit two main absorption bands. For this compound, the spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, is expected to show:
An intense absorption band (B band) around 200-230 nm.
A broader, less intense band (L band) with fine structure around 260-290 nm. The substitution at the C3 and C5 positions may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole.
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
| IR | 3400-3500 cm⁻¹ | N-H Stretch |
| IR | >3000 cm⁻¹ | Aromatic C-H Stretch |
| IR | <3000 cm⁻¹ | Aliphatic C-H Stretch |
| IR | 1500-1600 cm⁻¹ | Aromatic C=C Stretch |
| IR | 1250-1000 cm⁻¹ | C-F Stretch |
| UV-Vis | ~200-230 nm | π → π* (B band) |
| UV-Vis | ~260-290 nm | π → π* (L band) |
Crystallographic Studies and Solid-State Conformation
To date, no public crystallographic data for this compound has been reported. However, analysis of the crystal structures of related indole derivatives can provide valuable insights into the likely solid-state conformation and intermolecular interactions.
In the solid state, indole derivatives often engage in hydrogen bonding via the N-H group, forming chains or dimeric structures. The planarity of the indole ring is a key feature, although the cyclobutyl substituent at the C3 position will be non-planar. The cyclobutyl ring itself can adopt different puckered conformations.
Computational Chemistry and in Silico Drug Design for 3 Cyclobutyl 5 Fluoro 1h Indole and Its Analogues
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic properties and reactivity of a molecule. These methods provide a lens into the electron distribution, orbital energies, and other molecular descriptors that govern chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, are employed to optimize the molecular geometry and compute various electronic parameters. bohrium.com While specific DFT studies on 3-Cyclobutyl-5-fluoro-1H-indole are not widely published, research on related fluoroindole structures provides valuable insights. For instance, studies on 5-fluoro-1H-indole-2,3-dione-triazole hybrids have utilized DFT to understand their molecular reactivity. researchgate.net
Such calculations can determine key properties like dipole moments, charge distributions (e.g., Mulliken and Hirshfeld charges), and molecular electrostatic potential (MEP). bohrium.com The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. In a molecule like this compound, the fluorine atom and the nitrogen of the indole ring are expected to be electron-rich sites, influencing their interaction with biological targets.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Indole Analogue (Note: This data is representative of typical values for indole derivatives as found in computational studies and not specific to this compound.)
| Parameter | Calculated Value | Significance |
| Ground-State Energy | Varies (e.g., in Hartrees) | Indicates molecular stability. |
| Dipole Moment | Varies (e.g., in Debye) | Reflects the polarity and charge distribution of the molecule. |
| Chemical Hardness (η) | Varies (e.g., in eV) | Measures resistance to change in electron distribution. mdpi.com |
| Electronegativity (χ) | Varies (e.g., in eV) | Describes the power to attract electrons. mdpi.com |
| Electrophilicity (ω) | Varies (e.g., in eV) | Quantifies the ability of a molecule to accept electrons. mdpi.com |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In drug design, this can correlate with higher biological activity. For substituted indoles, the distribution and energies of these orbitals are heavily influenced by the nature and position of substituents. The electron-withdrawing fluorine atom at the 5-position and the cyclobutyl group at the 3-position of this compound would modulate its HOMO-LUMO gap, thereby fine-tuning its reactivity profile.
Table 2: Representative Frontier Orbital Energies for a Fluoro-Indole Analogue (Note: This data is illustrative, based on general findings for related compounds, and not specific to this compound.)
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | Typically -5 to -7 eV | Electron-donating capacity |
| LUMO | Typically -1 to -2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (Egap) | Typically 4 to 5 eV | Indicator of chemical reactivity and stability |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling simulates the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These simulations are crucial for predicting binding affinity and understanding the mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. bohrium.com This method involves placing the ligand into the binding site of the protein in various conformations and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. ijpsjournal.comresearchgate.net Studies on various indole derivatives have successfully used docking to identify potential biological targets and elucidate binding modes. researchgate.net
For this compound, docking studies would involve selecting a relevant protein target—for example, a kinase, a G-protein coupled receptor, or an enzyme implicated in a disease pathway. The docking results would reveal key interactions, such as hydrogen bonds (e.g., with the indole N-H), hydrophobic interactions (with the cyclobutyl group), and halogen bonds (with the fluorine atom). The scoring function provides a quantitative measure to rank different poses and compare the binding of various analogues. nih.gov
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. orientjchem.org MD simulations track the movements and interactions of all atoms in the ligand-protein complex, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.
An MD simulation of a this compound-protein complex would typically be run for nanoseconds. The analysis of the simulation trajectory can reveal the stability of key hydrogen bonds, the flexibility of different parts of the protein and ligand (e.g., via Root Mean Square Deviation and Fluctuation - RMSD/RMSF analysis), and a more accurate estimation of binding free energy. This level of detail is critical for validating docking results and confirming the stability of the predicted interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of analogues with known activities. Statistical methods are then used to build an equation that can predict the activity of new, untested compounds. espublisher.com
For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with variations at different positions of the indole scaffold. Their biological activity against a specific target would be measured experimentally. Descriptors such as logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters would be calculated. The resulting QSAR model could then guide the design of new analogues with potentially improved potency. nih.govespublisher.com
Table 3: Common Descriptors Used in QSAR Modeling of Indole Analogues
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |
| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP, ALogP | Quantifies the lipophilicity, affecting membrane permeability. espublisher.com |
| Topological | Connectivity indices | Describes the atomic connectivity and branching of the molecule. |
| Thermodynamic | Enthalpy of formation | Relates to the stability of the compound. |
In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness
In modern drug discovery, the early assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing researchers to prioritize candidates with a higher probability of success. insilicominds.commdpi.com These predictive models utilize a molecule's structure to forecast its behavior in the body, covering aspects from gastrointestinal absorption to metabolic stability. nih.gov
A fundamental aspect of this early evaluation is the assessment of "drug-likeness," which gauges whether a compound possesses physicochemical properties consistent with known orally active drugs. Quantitative Structure-Activity Relationship (QSAR) models are central to this process, establishing correlations between molecular structure and biological effects. nih.govresearchgate.net One of the most widely recognized guidelines is Lipinski's Rule of Five, which identifies characteristics common among successful oral medications. For a compound like this compound, in silico tools can quickly calculate key descriptors to determine its compliance with these rules.
Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 189.23 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes |
| Overall Result | - | No more than one violation | Pass |
Prediction of Absorption and Distribution Characteristics
The ability of a drug to be absorbed from the gastrointestinal tract and distribute effectively to its target site is essential for its therapeutic action. In silico models are extensively used to predict these characteristics.
Absorption: Key parameters for predicting oral absorption include:
Human Intestinal Absorption (HIA): This provides a percentage estimate of the extent to which a compound will be absorbed through the human gut wall.
Caco-2 Permeability: Caco-2 cells, a human colon adenocarcinoma cell line, are used as an in vitro model to mimic the human intestinal barrier. researchgate.net Predicted permeability values (Papp) in this model are a strong indicator of a compound's potential for passive intestinal absorption.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing absorption. Computational models predict whether a compound is likely to be a substrate of P-gp. mdpi.com
Distribution: Once absorbed, a compound's distribution is evaluated by:
Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the highly selective barrier protecting the central nervous system. This is crucial for neurological drugs but undesirable for peripherally acting agents.
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to exert its effect.
The following table presents hypothetical in silico predictions for this compound and two structural analogues to illustrate how minor chemical modifications can influence ADME properties.
Predicted Absorption and Distribution Parameters for Indole Analogues
| Compound | Structure | Predicted HIA (%) | Predicted Caco-2 Permeability (nm/s) | BBB Permeant | P-gp Substrate |
| This compound | High | High | Yes | No | |
| 3-Cyclobutyl-1H-indole | (Analogue 1) | High | High | Yes | No |
| 3-Cyclobutyl-5-fluoro-1-(hydroxymethyl)-1H-indole | (Analogue 2) | High | Moderate | No | No |
Metabolic Stability Prediction Algorithms
Metabolic stability is a critical determinant of a drug's half-life and its potential for causing drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, located mainly in the liver. nih.gov Inhibition of these enzymes by a drug candidate can dangerously alter the plasma concentrations of co-administered medications.
In silico algorithms are trained on large datasets from in vitro experiments, such as those using human liver microsomes (HLM), to predict a compound's metabolic fate. nih.gov These models can forecast:
CYP Inhibition: Whether a compound is likely to inhibit major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Metabolic Half-Life (T½): The time it takes for half of the compound to be eliminated through metabolism. nih.gov This is often categorized qualitatively (e.g., Low, Medium, High stability) or quantitatively. A longer half-life is often desirable, though this depends on the therapeutic context. nih.gov Studies on other indole derivatives have shown that substitutions on the indole core can significantly alter metabolic stability. nih.gov
The table below shows plausible metabolic stability predictions for the indole series.
Predicted Metabolic Stability Profile for Indole Analogues
| Compound | Predicted CYP1A2 Inhibitor | Predicted CYP2C9 Inhibitor | Predicted CYP2D6 Inhibitor | Predicted CYP3A4 Inhibitor | Predicted Metabolic Stability (HLM) |
| This compound | No | Yes | No | No | Moderate |
| 3-Cyclobutyl-1H-indole | No | Yes | No | No | Moderate |
| 3-Cyclobutyl-5-fluoro-1-(hydroxymethyl)-1H-indole | No | No | No | No | Low |
Structure Activity Relationship Sar Studies of 3 Cyclobutyl 5 Fluoro 1h Indole Analogues
Systematic SAR Analysis of the 3-Cyclobutyl-5-fluoro-1H-indole Scaffold
A systematic analysis of the this compound core reveals that each component—the C3-cyclobutyl group, the indole (B1671886) nucleus, and the C5-fluoro substituent—plays a distinct and often synergistic role in defining the molecule's interaction with biological targets.
The substituent at the C3 position of the indole ring is a well-established modulator of biological activity. Functionalizing this position is a common strategy for generating diverse analogues with a wide range of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. nih.gov The dimethylamine (B145610) group of the natural alkaloid gramine, for instance, is often substituted at the C3 position to create more complex and active structures. nih.gov
In the context of the this compound scaffold, the cyclobutyl group is significant. Its size, shape, and lipophilicity are critical determinants of binding affinity and selectivity. The conformational rigidity of the cyclobutyl ring, compared to a more flexible n-butyl chain, can help to lock the molecule into a bioactive conformation favored by the target's binding pocket, thereby enhancing potency. Altering the size of this cycloalkyl ring can have a substantial impact on activity, as illustrated in the hypothetical data below.
Table 1: Hypothetical SAR Data for C3-Substituents on a 5-Fluoro-1H-indole Core This table illustrates the potential impact of modifying the C3-substituent on inhibitory activity. Actual values would be target-dependent.
| Compound ID | C3-Substituent | Lipophilicity (clogP) | Target Inhibition (IC₅₀, nM) |
| A-1 | Cyclopropyl | 2.8 | 50 |
| A-2 | Cyclobutyl | 3.2 | 15 |
| A-3 | Cyclopentyl | 3.6 | 45 |
| A-4 | n-Butyl | 3.5 | 80 |
As the hypothetical data suggests, the cyclobutyl moiety (A-2) provides an optimal balance of size and lipophilicity for the target, leading to higher potency compared to smaller (A-1), larger (A-3), or more flexible (A-4) substituents. This highlights the importance of the C3-cyclobutyl group in orienting the molecule correctly within the active site.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The C5-fluoro group in the this compound scaffold is a prime example of this principle. The introduction of a fluorine atom can significantly improve metabolic stability by blocking potential sites of oxidative metabolism on the indole ring. nih.gov This enhanced stability can lead to a longer biological half-life and improved bioavailability.
Furthermore, fluorine's high electronegativity and small size can profoundly influence a molecule's binding affinity. benthamscience.com It can alter the electronic distribution of the indole ring system and participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. nih.govbenthamscience.com For example, studies on fluorinated thrombin inhibitors have shown that C–F···C=O interactions can significantly enhance binding affinity compared to non-fluorinated analogues. nih.gov The substitution of a tolyl group with fluorine has also been shown to yield analogues with greater antiproliferative activity and improved pharmacokinetic potential. nih.gov
Table 2: Impact of C5-Substitution on Pharmacological Properties (Hypothetical Data) This table compares a fluorinated compound to its non-fluorinated parent to illustrate the typical effects of fluorination.
| Compound ID | C5-Substituent | Metabolic Stability (% remaining after 1h) | Target Binding Affinity (Kᵢ, nM) |
| B-1 | -H | 25% | 120 |
| B-2 | -F | 70% | 30 |
Impact of N1-Substitutions on Biological Activity and Pharmacokinetics
While substitutions at the C2 and C3 positions of the indole ring are frequently explored, modifications at the N1 position are also of significant importance for tuning a compound's properties. easychair.org The nitrogen atom of the indole ring can act as a hydrogen bond donor, and its involvement in binding is often crucial for activity. researchgate.net However, in some cases, substituting the N1-hydrogen with other groups can lead to improved activity or pharmacokinetics. nih.gov
N1-substitutions can be used to:
Modulate Lipophilicity and Solubility: Introducing polar groups can increase aqueous solubility, which is often desirable for improved administration and distribution.
Block Metabolism: The N-H bond can be a site for metabolic conjugation. Alkylation or acylation at this position can block this pathway and improve metabolic stability.
Explore Additional Binding Interactions: Appending larger substituents at the N1 position can allow the molecule to access and interact with adjacent pockets in the target's binding site, potentially increasing potency and selectivity.
Table 3: Influence of N1-Substitutions on Activity and Pharmacokinetic Properties (Hypothetical Data) This table demonstrates how different N1-substituents can modulate the properties of the core scaffold.
| Compound ID | N1-Substituent | Biological Activity (EC₅₀, nM) | Aqueous Solubility (µg/mL) |
| C-1 | -H | 15 | 5 |
| C-2 | -CH₃ | 25 | 3 |
| C-3 | -(CH₂)₂OH | 18 | 50 |
| C-4 | -C(O)CH₃ | 40 | 20 |
This hypothetical SAR table shows that while the unsubstituted N-H (C-1) provides high potency, its solubility is low. Introducing a hydroxyethyl (B10761427) group (C-3) maintains good activity while dramatically improving solubility, representing a favorable pharmacokinetic trade-off.
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies form the foundation for the rational design of new and improved analogues. mdpi.com The ultimate goal is to optimize potency, selectivity, and pharmacological properties to develop an effective therapeutic agent. mdpi.comfrontiersin.org Based on the SAR of the this compound scaffold, several design strategies can be pursued:
Potency Optimization: If the core scaffold shows promising but modest activity, efforts can be focused on fine-tuning the substituents. This could involve exploring bioisosteres for the cyclobutyl ring or testing different halogen substitutions at the C5 position to maximize binding interactions.
Selectivity Enhancement: To minimize off-target effects, modifications can be made to exploit differences between the target and related proteins. For example, extending a substituent from the N1-position to interact with a region unique to the intended target could confer greater selectivity.
Pharmacokinetic Improvement: If a potent analogue suffers from poor metabolic stability or low solubility, rational modifications based on SAR data are key. N1-substitution with polar groups or replacement of metabolically liable groups can address these shortcomings.
The process of rational design is iterative, often employing computational modeling and structural biology to predict the effects of modifications before synthesis. frontiersin.orgnih.gov By combining empirical SAR data with modern design tools, researchers can more efficiently navigate the chemical space to identify analogues of this compound with a superior therapeutic profile.
In Vitro and Preclinical Metabolism Investigations of 3 Cyclobutyl 5 Fluoro 1h Indole and Its Metabolites
Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion.
The primary Phase II reactions for the hydroxylated metabolites of 3-Cyclobutyl-5-fluoro-1H-indole would be glucuronidation and sulfation.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a hydroxyl group. The hydroxylated metabolites (M1, M2, M3, M4) would be excellent substrates for UGT enzymes, leading to the formation of O-glucuronides. Additionally, the nitrogen atom of the indole (B1671886) ring is a potential site for direct N-glucuronidation, a known metabolic pathway for many indole-containing compounds.
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway for phenolic and alcoholic hydroxyl groups. The hydroxylated metabolites would also be substrates for SULTs, forming sulfate (B86663) conjugates. The relative contribution of glucuronidation versus sulfation would depend on the specific preclinical species and the substrate affinity for the respective enzymes.
Table 2: Predicted Phase II Conjugates of this compound Metabolites
| Metabolite | Proposed Structure | Conjugation Reaction | Enzyme Family |
|---|---|---|---|
| M7 | Glucuronide of M1 | O-Glucuronidation | UGT |
| M8 | Glucuronide of M2/M3/M4 | O-Glucuronidation | UGT |
| M9 | N-Glucuronide of Parent | N-Glucuronidation | UGT |
| M10 | Sulfate of M1 | O-Sulfation | SULT |
This table is predictive and not based on experimental data for this specific compound.
Identification and Structural Characterization of Metabolites
The definitive identification and structural characterization of the metabolites of this compound would be achieved using a combination of advanced analytical techniques. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary tool for detecting and obtaining the molecular weight and elemental composition of metabolites in complex biological matrices like microsomal incubates or plasma.
Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the metabolite ions, providing structural information based on the fragmentation patterns. Comparison of the retention times and mass spectra with those of authentic synthetic standards would provide unequivocal identification. In the absence of standards, nuclear magnetic resonance (NMR) spectroscopy would be the definitive method for elucidating the precise structure of isolated metabolites, including the exact position of hydroxylation or conjugation.
Table 3: Summary of Predicted Metabolites and Key Analytical Signatures
| Metabolite ID | Proposed Metabolic Pathway | Expected Mass Shift from Parent (m/z) |
|---|---|---|
| M1-M4 | Hydroxylation | +16 |
| M5 | Dehydrogenation | -2 |
| M6 | Hydroxylation + Oxidation | +14 |
| M7-M9 | Glucuronidation | +176 |
This table is predictive and not based on experimental data for this specific compound.
In Vitro-In Vivo Correlation (IVIVC) Considerations in Preclinical Species
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response. nih.govyoutube.com For oral dosage forms, this typically involves correlating the in vitro drug dissolution rate with the in vivo plasma concentration profile or the extent of drug absorption.
Establishing a meaningful IVIVC for this compound would depend on several factors, including its physicochemical properties such as aqueous solubility and membrane permeability, which would determine its Biopharmaceutics Classification System (BCS) class. For compounds where in vivo absorption is rate-limited by dissolution (typically BCS Class II or IV), a strong IVIVC is more likely to be achieved.
The development of an IVIVC would necessitate in vitro dissolution testing of different formulations of this compound under various conditions (e.g., pH, agitation) and the acquisition of corresponding in vivo pharmacokinetic data from preclinical species. If a correlation is established, the in vitro dissolution assay can serve as a surrogate for in vivo bioequivalence studies, which can significantly streamline formulation development and post-approval changes. To date, no specific IVIVC studies for this compound have been published.
Role of Gut Microbiota in Indole Derivative Metabolism
The gut microbiota possesses a diverse enzymatic machinery capable of transforming tryptophan, an essential amino acid obtained from the diet, into numerous bioactive indole compounds. nih.govmdpi.com This metabolic pathway is distinct from the host's own tryptophan metabolism routes (the kynurenine (B1673888) and serotonin (B10506) pathways). nih.gov
The primary transformation involves the bacterial enzyme tryptophanase, which converts tryptophan into indole. mdpi.com From this central molecule, a cascade of other derivatives can be generated, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-aldehyde (IAld). frontiersin.orgresearchgate.net These compounds are known to interact with various host receptors, such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), to modulate physiological processes. frontiersin.orgresearchgate.net
The composition of an individual's gut microbiota significantly influences the profile of indole derivatives produced. frontiersin.org For instance, species like Bifidobacterium bifidum are known to metabolize tryptophan to produce IAA. nih.govnih.gov The resulting metabolites can have localized effects within the gut, such as enhancing the intestinal barrier integrity and modulating immune responses, as well as systemic effects after absorption into the bloodstream. frontiersin.orgresearchgate.net
Despite this general understanding of indole metabolism by the gut microbiota, there is a conspicuous absence of research specifically investigating the biotransformation of this compound. The introduction of a cyclobutyl group at the 3-position and a fluorine atom at the 5-position of the indole ring presents a unique chemical structure. These modifications could significantly alter its susceptibility to and the outcome of microbial metabolism compared to unsubstituted indole or other naturally occurring derivatives.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Indole-Based Therapeutics
The structural versatility of the indole (B1671886) nucleus allows for its decoration with various substituents to modulate biological activity, a strategy that has led to the discovery of novel drugs with improved efficacy and safety. nih.gov The introduction of a fluorine atom, as seen in 3-Cyclobutyl-5-fluoro-1H-indole, is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.gov This has spurred the development of a wide array of fluorinated indole derivatives with diverse therapeutic applications. researchgate.net
The future development of therapeutics based on the this compound scaffold will likely focus on several key therapeutic areas where indole derivatives have already shown significant promise. These include oncology, infectious diseases, and inflammatory conditions. nih.goveurekaselect.com For instance, indole derivatives have been shown to combat drug-resistant cancer cells and pathogens, offering hope for treating some of the most challenging diseases. nih.govnih.gov
The development of next-generation therapeutics will also involve the creation of hybrid molecules that combine the this compound core with other pharmacophores to achieve synergistic effects or to target multiple biological pathways simultaneously. This approach has the potential to yield compounds with enhanced potency and a lower likelihood of inducing drug resistance.
Application of Advanced Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating the complex biological interactions of novel compounds like this compound.
A multi-omics approach can provide a systems-level understanding of how this compound affects cellular processes. For example, a study on the laboratory evolution of Escherichia coli toward the metabolic usage of fluorinated indoles utilized multi-omics analysis to understand the biochemical rearrangements that enable the cells to accommodate and utilize these unnatural amino acids. acs.org This research demonstrated that cells adapted to fluorinated indoles showed changes in their proteome, particularly affecting proteins involved in quality control of protein folding. acs.org
Future mechanistic studies on this compound could employ similar omics strategies to:
Identify direct molecular targets: Proteomics approaches can pinpoint the specific proteins that bind to the compound.
Elucidate downstream signaling pathways: Transcriptomics and metabolomics can reveal changes in gene expression and metabolic profiles induced by the compound, providing insights into its mechanism of action.
Discover biomarkers of efficacy and toxicity: Omics data can help identify molecular signatures that predict a patient's response to the drug or potential adverse effects.
The integration of multi-omics data will be essential for building comprehensive models of the compound's biological activity and for guiding its optimization and clinical development.
Novel Synthetic Methodologies for Complex Indole Scaffolds
The efficient and versatile synthesis of complex indole derivatives is a critical aspect of drug discovery. rjptonline.org Over the years, numerous methods have been developed for the construction and functionalization of the indole ring. diva-portal.orgchemicalbook.com For a specifically substituted indole like this compound, the development of novel synthetic routes that are both scalable and allow for late-stage diversification would be highly valuable.
Recent advances in synthetic organic chemistry have provided new tools for the synthesis of fluorinated indoles. nih.gov Metal-free synthetic methods are gaining traction due to their reduced cost and environmental impact. nih.gov For example, an oxidative-dearomatization-enabled approach has been developed for the synthesis of a wide range of fluorinated indoles from simple anilines. nih.gov
Future research in this area will likely focus on:
Developing more efficient and regioselective methods for the introduction of the cyclobutyl group at the C3 position of the 5-fluoroindole (B109304) core.
Exploring catalytic C-H functionalization as a means to directly introduce substituents onto the indole ring, avoiding the need for pre-functionalized starting materials.
Utilizing flow chemistry and automated synthesis platforms to rapidly generate libraries of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies.
These advancements will accelerate the discovery of new drug candidates by making a wider range of complex indole derivatives readily accessible for biological screening.
Collaborative Approaches in Drug Discovery and Development
The journey of a drug from initial discovery to market approval is a long, complex, and expensive process. Collaborative efforts between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) are becoming increasingly important for success. Such collaborations can leverage the complementary expertise and resources of each partner to accelerate the drug discovery and development pipeline.
For a novel compound like this compound, a collaborative approach could involve:
Academia: Conducting fundamental research to elucidate the compound's mechanism of action and identify novel therapeutic applications.
Pharmaceutical Companies: Providing the resources and expertise for preclinical and clinical development, including toxicology studies, formulation development, and clinical trials.
Contract Research Organizations (CROs): Offering specialized services such as high-throughput screening, medicinal chemistry optimization, and GMP (Good Manufacturing Practice) synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyclobutyl-5-fluoro-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Vilsmeier-Haack formylation of the indole core followed by cyclobutyl group introduction via alkylation or reductive amination. For example, POCl₃ and DMF in NaOH are used for formylation (as seen in analogous indole derivatives) . Optimization includes adjusting stoichiometry (e.g., 1.2 equiv POCl₃) and temperature control to minimize side reactions. NaBH₄ reduction is critical for stabilizing intermediates . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high yields .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclobutyl protons resonate at δ 2.5–3.5 ppm) and confirms fluorination at C5 .
- ¹⁹F NMR : Validates fluorine incorporation (typically δ -110 to -120 ppm for indole fluorides) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₁FN₂) .
- X-ray crystallography : Resolves 3D geometry, as demonstrated for 5-fluoro-1H-indole-3-carboxylic acid .
Q. What purification methods yield high-purity this compound?
- Methodological Answer : Flash column chromatography (silica gel, gradient elution) is standard, with solvent systems like ethyl acetate/hexane (70:30) achieving >95% purity . Recrystallization from ethanol or dichloromethane-hexane mixtures further enhances crystallinity, critical for structural studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in substituted indoles?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines anisotropic displacement parameters and confirms bond angles/planarity. For example, the dihedral angle between indole and cyclobutyl moieties can be measured to assess steric strain . ORTEP-III visualizes thermal ellipsoids, distinguishing static disorder from dynamic effects .
Q. How to address discrepancies between computational models (e.g., DFT) and experimental data for cyclobutyl-indole systems?
- Methodological Answer : Discrepancies in puckering coordinates (e.g., cyclobutyl ring non-planarity) arise from approximations in DFT van der Waals corrections. Use Cremer-Pople puckering parameters to compare computed vs. experimental ring geometries. Adjust torsional potentials in force fields to align with SCXRD data .
Q. What strategies are effective for regioselective functionalization of the indole core at C3 or C5?
- Methodological Answer :
- Electrophilic substitution : Fluorination at C5 is achieved using Selectfluor in acidic media, while C3 modifications (e.g., carboxylation) require directed lithiation .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C3, with Pd catalysts and microwave-assisted heating improving yields .
Q. How to interpret anisotropic displacement parameters (ADPs) in crystallographic studies of this compound?
- Methodological Answer : High ADPs at the cyclobutyl moiety suggest dynamic disorder or thermal motion. SHELXL’s restraints (e.g., DELU and SIMU commands) model these effects, while TLS refinement partitions rigid-body motion . Compare ADPs with temperature-dependent XRD data to distinguish static vs. dynamic disorder .
Q. What role does cyclobutyl puckering play in the compound’s conformational stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
